N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:
Formation of the Furan and Thiophene Moieties: The furan and thiophene rings are synthesized separately through established methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of Furan and Thiophene: The furan and thiophene rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.
Acetylation: Finally, the acetamide group is introduced through acetylation using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway and the MAPK pathway.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its combination of furan, thiophene, and sulfonamide groups, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13(21)20-15-4-6-16(7-5-15)26(22,23)19-11-17(14-8-10-25-12-14)18-3-2-9-24-18/h2-10,12,17,19H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUJHNDQDDMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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